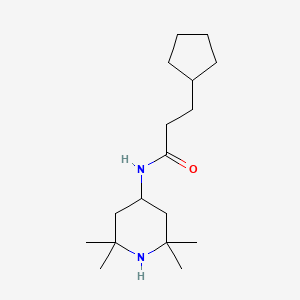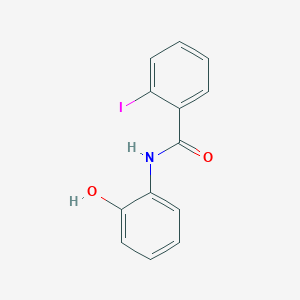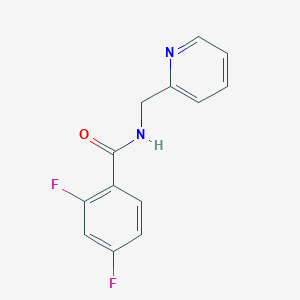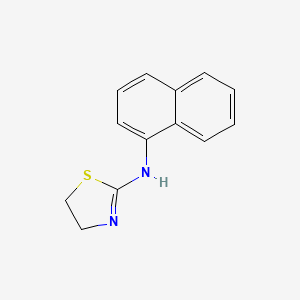
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.
Wirkmechanismus
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to increased levels of these substances in the brain. This in turn leads to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease levels of glutamate, which is associated with excitotoxicity and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is its specificity for the enzyme that breaks down cocaine and alcohol, which reduces the risk of off-target effects. However, it can be difficult to work with in lab experiments due to its low solubility and stability.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of interest is its potential use in treating other addictions, such as opioid addiction. Another area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is synthesized by reacting cyclopentyl bromide with 2,2,6,6-tetramethyl-4-piperidinone to form 3-cyclopentyl-2,2,6,6-tetramethyl-4-piperidone, which is then reacted with propanoyl chloride to form 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as Tourette's syndrome, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-16(2)11-14(12-17(3,4)19-16)18-15(20)10-9-13-7-5-6-8-13/h13-14,19H,5-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBGGZLJZFRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)




![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)